molecular formula C18H20ClN3OS B2955968 N-(2-chlorophenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide CAS No. 1421500-62-0

N-(2-chlorophenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide

Cat. No. B2955968
CAS RN: 1421500-62-0
M. Wt: 361.89
InChI Key: ONKSKKMNINFFDQ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide, also known as ML277, is a small molecule inhibitor of K_v7.1 potassium channels. K_v7.1 channels are expressed in various tissues, including the heart, and play an important role in regulating the electrical activity of cells. ML277 has gained attention as a potential therapeutic agent for the treatment of cardiac arrhythmias and other diseases related to K_v7.1 channel dysfunction.

Scientific Research Applications

Molecular Interactions and Receptor Analysis

N-(2-chlorophenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide, as part of the broader class of compounds involving N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), has been studied for its potent and selective antagonistic properties towards the CB1 cannabinoid receptor. Conformational analyses using the AM1 molecular orbital method revealed distinct conformations contributing to its interaction with the receptor. This provides a basis for understanding the molecular interaction dynamics and developing unified pharmacophore models for CB1 receptor ligands (Shim et al., 2002).

Structure-Activity Relationships

Further investigations into the structure-activity relationships of pyrazole derivatives, including compounds similar to N-(2-chlorophenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide, have elucidated structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. These studies highlight the importance of specific substituents on the pyrazole ring for enhancing receptor binding and potential therapeutic applications (Lan et al., 1999).

Synthesis and Evaluation of Derivatives

Research into the synthesis and pharmacological evaluation of related compounds, such as Schiff’s bases and 2-azetidinones derived from pyridinecarbohydrazides, has shown potential antidepressant and nootropic activities. These studies contribute to the understanding of the chemical framework's versatility and its applications in developing CNS active agents (Thomas et al., 2016).

Analytical Methodologies

The development of nonaqueous capillary electrophoretic separation techniques for compounds like N-(2-chlorophenyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide and related substances has advanced the analytical capabilities for quality control and pharmacokinetic studies. Such methodologies enable precise and effective analysis of these compounds and their derivatives (Ye et al., 2012).

Anti-Angiogenic and DNA Cleavage Activities

Investigations into novel derivatives of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide have shown significant anti-angiogenic and DNA cleavage activities, suggesting potential anticancer applications. These findings highlight the compound's ability to inhibit blood vessel formation and interact with DNA, providing insights into its therapeutic potential (Kambappa et al., 2017).

properties

IUPAC Name

N-(2-chlorophenyl)-4-(pyridin-2-ylsulfanylmethyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3OS/c19-15-5-1-2-6-16(15)21-18(23)22-11-8-14(9-12-22)13-24-17-7-3-4-10-20-17/h1-7,10,14H,8-9,11-13H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKSKKMNINFFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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